A Spectroscopic Guide to the Structural Elucidation of ((2S)-2-methylbutyl)benzene
A Spectroscopic Guide to the Structural Elucidation of ((2S)-2-methylbutyl)benzene
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for ((2S)-2-methylbutyl)benzene (also known as (S)-(+)-2-benzylbutane), a chiral aromatic hydrocarbon. Aimed at researchers, scientists, and professionals in drug development, this document outlines the principles and experimental methodologies for acquiring and interpreting Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data. By integrating data from these orthogonal techniques, we present a comprehensive characterization that confirms the molecular structure and purity of the compound. This guide emphasizes the causality behind spectral features, offering field-proven insights to aid in the unambiguous structural verification of complex organic molecules.
Introduction: The Molecular Profile
((2S)-2-methylbutyl)benzene is an organic compound with the chemical formula C₁₁H₁₆.[1] Its structure consists of a benzene ring attached to a chiral 2-methylbutyl side chain. The presence of a stereocenter makes its unambiguous characterization critical, particularly in pharmaceutical and fine chemical synthesis where enantiomeric purity can dictate biological activity and safety.
Spectroscopic analysis is the cornerstone of modern chemical characterization. By probing the interaction of molecules with electromagnetic radiation and energetic particles, we can deduce the molecular weight, connectivity, functional groups, and three-dimensional arrangement of atoms. This guide will systematically explore the mass spectrometric fragmentation, the nuclear magnetic resonance environment of each proton and carbon, and the characteristic infrared vibrations of ((2S)-2-methylbutyl)benzene to build a complete and self-validating structural profile.
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="CH₂", pos="-2.6,-0.2!"]; C8 [label="CH", pos="-3.8,0.7!"]; C9 [label="CH₂", pos="-5.2,0!"]; C10 [label="CH₃", pos="-6.4,0.9!"]; C11 [label="CH₃", pos="-3.8,2.2!"]; H2 [label="H", pos="2.1,0.2!"]; H3 [label="H", pos="2.1,2.6!"]; H4 [label="H", pos="0,3.7!"]; H5 [label="H", pos="-2.1,2.6!"]; H6 [label="H", pos="-2.1,0.2!"];
// Aromatic ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Aromatic hydrogens C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;
// Side chain bonds C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C8 -- C11;
// Chirality indicator S_center [label="(S)", pos="-4.3,0.4!", fontcolor="#EA4335", fontsize=14]; }
Figure 1: Molecular structure of ((2S)-2-methylbutyl)benzene.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For alkylbenzenes, Electron Ionization (EI) is a standard technique that induces reproducible fragmentation.
Principle of Electron Ionization (EI)-MS
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•). This molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots relative ion abundance against m/z.
Experimental Protocol: GC-MS
A robust protocol for analyzing volatile compounds like ((2S)-2-methylbutyl)benzene involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).
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Sample Preparation: Dilute the sample (1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).
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GC Separation:
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Injector: Split/splitless injector at 250°C.
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
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-
MS Detection:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Mass Analyzer: Quadrupole.
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Scan Range: m/z 40-300.
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Causality: The GC separates the analyte from the solvent and any impurities, ensuring a pure mass spectrum is obtained for the target compound. The non-polar column is chosen based on the non-polar nature of the analyte. The temperature ramp allows for efficient elution and good peak shape.
Spectral Data & Interpretation
The mass spectrum of ((2S)-2-methylbutyl)benzene is characterized by a molecular ion and several key fragment ions.[2] The molecular weight of C₁₁H₁₆ is 148.24 g/mol .[1]
| m/z | Proposed Fragment | Relative Intensity |
| 148 | [C₁₁H₁₆]⁺• (Molecular Ion, M⁺•) | Moderate |
| 119 | [M - C₂H₅]⁺ | Moderate |
| 92 | [C₇H₈]⁺• (Tropylium ion precursor) | High |
| 91 | [C₇H₇]⁺ (Tropylium/Benzyl cation) | Base Peak (100%) |
| 57 | [C₄H₉]⁺ (sec-Butyl cation) | High |
Table 1: Key mass spectral fragmentation data for ((2S)-2-methylbutyl)benzene, based on data from the NIST Mass Spectrometry Data Center.[2][3]
Interpretation:
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Molecular Ion (m/z 148): The presence of a peak at m/z 148 confirms the molecular weight of the compound.
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Base Peak (m/z 91): The most abundant peak (base peak) at m/z 91 is the hallmark of many alkylbenzenes. It results from benzylic cleavage—the breaking of the C-C bond between the aliphatic chain and the benzene ring. This cleavage is highly favored because it forms the very stable tropylium cation (a C₇H₇⁺ aromatic ring) or the isomeric benzyl cation.
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Fragment at m/z 119: This peak arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion, a common fragmentation pathway for butyl side chains.
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Fragment at m/z 57: This prominent peak corresponds to the sec-butyl cation, formed by the cleavage of the benzylic bond with charge retention on the alkyl fragment.
Fragmentation Pathway Analysis
The observed fragments provide a logical pathway for the decomposition of the molecular ion, validating the proposed structure.
M [label="Molecular Ion (M⁺•)\nm/z = 148", fillcolor="#FBBC05", fontcolor="#202124"]; F91 [label="Tropylium/Benzyl Cation\n[C₇H₇]⁺\nm/z = 91 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F119 [label="[M - C₂H₅]⁺\nm/z = 119"]; F57 [label="sec-Butyl Cation\n[C₄H₉]⁺\nm/z = 57"];
M -> F91 [label=" -•C₄H₉ (Benzylic Cleavage)"]; M -> F119 [label=" -•C₂H₅"]; M -> F57 [label=" -•C₇H₇ (Benzylic Cleavage)"]; }
Figure 2: Key EI-MS fragmentation pathways for ((2S)-2-methylbutyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can map the connectivity of the entire structure.
Fundamentals of ¹H and ¹³C NMR
¹H NMR provides information about the electronic environment of protons, their relative numbers (integration), and the number of neighboring protons (multiplicity). ¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the chiral center in ((2S)-2-methylbutyl)benzene, the two benzylic protons (on C7) are diastereotopic and are expected to be chemically non-equivalent, giving rise to distinct signals.
Experimental Protocol: NMR
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Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Pulse Program: Standard single pulse (zg30).
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Spectral Width: ~16 ppm.
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Number of Scans: 16-32, to achieve good signal-to-noise.
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-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled (zgpg30).
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Spectral Width: ~240 ppm.
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Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
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Trustworthiness: Using a high-field instrument (≥400 MHz) is crucial for resolving complex multiplets, especially in the aliphatic region. CDCl₃ is a standard solvent that dissolves the non-polar analyte well, and TMS provides a universally accepted reference point.
¹H NMR Spectral Data & Analysis
(Note: The following data is representative for this class of compound, as specific experimental data was not available in the searched databases.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | m | 5H | Ar-H (Phenyl) |
| ~2.55 | m | 2H | Ph-CH₂ - |
| ~1.80 | m | 1H | -CH(CH₃)- |
| ~1.40 | m | 2H | -CH₂-CH₃ |
| ~0.90 | d | 3H | -CH(C H₃)- |
| ~0.85 | t | 3H | -CH₂-C H₃ |
Table 2: Representative ¹H NMR data for ((2S)-2-methylbutyl)benzene in CDCl₃.
Interpretation:
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Aromatic Region (δ 7.30-7.15): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.
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Benzylic Protons (δ ~2.55): The signal for the two benzylic protons appears as a multiplet. Due to the adjacent chiral center, these protons are diastereotopic and should, in principle, have different chemical shifts and couple to each other (geminal coupling) as well as to the methine proton. This results in a complex pattern, often an "AB quartet of doublets" or a more complex multiplet if coupling constants are similar.
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Aliphatic Protons (δ 1.80-0.85): The remaining signals correspond to the 2-methylbutyl group. The signals are upfield as expected for sp³-hybridized carbons. The distinct multiplicities—a triplet (t) for the terminal methyl, a doublet (d) for the other methyl, and multiplets (m) for the CH and CH₂ groups—are consistent with the proposed structure and allow for complete assignment through analysis of coupling patterns (e.g., via a COSY experiment).
¹³C NMR Spectral Data & Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the ortho and meta carbons of the phenyl ring are equivalent by symmetry, while all carbons in the chiral side chain are unique.
(Note: The following data is representative for this class of compound, as specific experimental data was not available in the searched databases.)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C -Ar (ipso) |
| ~128.5 | C -Ar (ortho/meta) |
| ~125.8 | C -Ar (para) |
| ~43.5 | Ph-C H₂- |
| ~36.5 | -C H(CH₃)- |
| ~29.0 | -C H₂-CH₃ |
| ~19.5 | -CH(C H₃)- |
| ~11.5 | -CH₂-C H₃ |
Table 3: Representative ¹³C NMR data for ((2S)-2-methylbutyl)benzene in CDCl₃.
Interpretation:
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Aromatic Carbons (δ 125-142): Four signals are expected for the benzene ring: one for the substituted (ipso) carbon, one for the para carbon, and two for the chemically equivalent pairs of ortho and meta carbons. The ipso carbon is typically the most downfield but can sometimes have a lower intensity.
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Aliphatic Carbons (δ 11-44): Five distinct signals are observed in the upfield region, corresponding to the five carbons of the 2-methylbutyl side chain, confirming its structure. The benzylic carbon (Ph-C H₂) is the most downfield of this group due to its proximity to the aromatic ring.
// Nodes representing proton environments
ArH [label="Ar-H\n7.2", pos="0,2!", fillcolor="#EA4335"];
CH2_benzyl [label="CH₂\n2.55", pos="-1.5,0!"];
CH_methine [label="CH\n1.80", pos="-3,0!"];
CH2_ethyl [label="CH₂\n1.40", pos="-4.5,0!"];
CH3_doublet [label="CH₃\n0.90", pos="-3,1.5!"];
CH3_triplet [label="CH₃\n0.85", pos="-6,0!"];
// Edges representing COSY correlations (J-coupling) CH2_benzyl -- CH_methine [label="³J"]; CH_methine -- CH2_ethyl [label="³J"]; CH_methine -- CH3_doublet [label="³J"]; CH2_ethyl -- CH3_triplet [label="³J"]; }
Figure 3: Conceptual ¹H-¹H COSY correlations for ((2S)-2-methylbutyl)benzene.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Principle of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). For ((2S)-2-methylbutyl)benzene, we expect to see absorptions characteristic of aromatic C-H bonds, aliphatic C-H bonds, and the C=C bonds of the benzene ring.
Experimental Protocol: Thin Film
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Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
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Acquisition: Place the salt plates in the spectrometer's sample holder.
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Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates first and subtract it from the sample spectrum.
Causality: This thin-film method is ideal for pure liquids as it is fast and requires no solvent, avoiding interfering solvent peaks. KBr plates are used because they are transparent to IR radiation in the analytical region.
IR Spectral Data & Interpretation
The IR spectrum provides clear evidence for both the aromatic and aliphatic portions of the molecule.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| > 3000 (e.g., 3085, 3062, 3027) | C-H Stretch | Aromatic (sp² C-H) |
| < 3000 (e.g., 2960, 2925, 2872) | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1605, 1495, 1454 | C=C Stretch | Aromatic Ring |
| ~740, 698 | C-H Bend | Monosubstituted Benzene (Out-of-plane) |
Table 4: Characteristic IR absorption bands for ((2S)-2-methylbutyl)benzene, based on data from the NIST Chemistry WebBook.[4]
Interpretation:
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C-H Stretching Region: The spectrum is clearly divided at 3000 cm⁻¹. The sharp peaks just above 3000 cm⁻¹ are definitive for C-H bonds on an aromatic ring (sp² carbons). The strong, more intense absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the alkyl side chain (sp³ carbons).
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Aromatic C=C Stretching: The absorptions in the 1605-1454 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring, confirming its presence.
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Substitution Pattern: The strong bands around 740 and 698 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring. This "fingerprint" evidence strongly supports the proposed substitution pattern.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.
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Mass Spectrometry established the correct molecular weight (148 Da) and showed a fragmentation pattern (base peak m/z 91) that is archetypal for a benzyl-containing compound.
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Infrared Spectroscopy confirmed the presence of the key functional moieties: a monosubstituted benzene ring (aromatic C-H and C=C stretches, and out-of-plane bends) and an aliphatic side chain (aliphatic C-H stretches).
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NMR Spectroscopy provided the complete carbon-hydrogen framework. ¹H NMR confirmed the 5 aromatic protons and the 11 aliphatic protons, with multiplicities consistent with the 2-methylbutyl group. ¹³C NMR showed the 9 expected unique carbon environments, confirming the overall molecular symmetry and structure.
Collectively, these three orthogonal datasets provide a cohesive and self-validating body of evidence that fully characterizes the structure of ((2S)-2-methylbutyl)benzene.
References
-
LookChem. (2-Methylbutyl)benzene. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 107203, (2-Methylbutyl)benzene. [Link]
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NIST. Benzene, (2-methylbutyl)- IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
NIST. Benzene, (2-methylbutyl)- Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Cheméo. Chemical Properties of Benzene, (2-methylbutyl)- (CAS 3968-85-2). [Link]
-
NIST. Benzene, (2-methylbutyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
